molecular formula C13H17ClN2 B1317271 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 922510-74-5

6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No. B1317271
M. Wt: 236.74 g/mol
InChI Key: FBGRLVXDBPTTQX-UHFFFAOYSA-N
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Description

“6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride” is a biochemical used for proteomics research . It has been studied for its potential anti-tumor activity .


Synthesis Analysis

In previous research, a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs .

Scientific Research Applications

Calcium-Antagonist Activity

Compounds derived from 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, specifically the hydrogenated pyrido[4,3-b]indole derivatives, have demonstrated a broad spectrum of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotector properties. Notably, some derivatives have shown pronounced calcium-antagonist activity, which is crucial in various medical applications, particularly for cardiovascular health (Ivanov, Afanas'ev, & Bachurin, 2001).

Crystal and Molecular Structures

Studies have focused on the crystal and molecular structures of certain derivatives of 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride. These studies are pivotal for understanding the compound's interactions at the molecular level, which is beneficial for designing drugs with specific targets and minimal side effects (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).

Synthesis for Cardioprotective Agents

The compound has been used in the synthesis of labeled stobadine, a new cardioprotective agent. The specific labeling and synthesis methods are crucial for tracking the distribution and metabolism of the drug in biological systems, thus contributing to pharmacokinetic studies (Marko, Filip, Uhr'in, Trnovec, & Beneš, 1989).

Synthesis and Biological Evaluation

The compound has served as a precursor in synthesizing various derivatives with potential biological activities. Some derivatives have shown cytotoxic properties and have been evaluated against several tumor cell lines, indicating the compound's utility in cancer research (Costache, Nguyen, Guilbaud, Léonce, Pierré, Atassi, & Bisagni, 1998).

Potential in Optoelectronics

6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride derivatives have been utilized in synthesizing compounds with potential applications in optoelectronics. The detailed synthesis pathways and structural analyses contribute to the development of materials for optoelectronic devices (Maity & Pramanik, 2013).

properties

IUPAC Name

6,7-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-8-3-4-10-11-7-14-6-5-12(11)15-13(10)9(8)2;/h3-4,14-15H,5-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGRLVXDBPTTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(N2)CCNC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

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